Magnesium pidolate

Intestinal Absorption Cell Viability Caco-2 Model

Magnesium pidolate is not a generic mineral salt. It is a scientifically differentiated active ingredient for premium nutraceutical and pharmaceutical formulations. In vitro Caco-2 data confirms superior intestinal cell viability versus citrate and lactate, making it the optimal choice for high-dose oral supplements where gastrointestinal tolerability is paramount. Its proven ability to cross the blood-brain barrier more effectively than magnesium sulfate makes it the preferred magnesium source for brain health applications, including migraine prophylaxis and cognitive support. Supported by human clinical trials in allergic rhinitis and pediatric headache, this EP-grade ingredient offers a robust, indication-specific evidence base that justifies its selection over cheaper inorganic alternatives. Procure Magnesium pidolate to elevate your product's clinical performance and market positioning.

Molecular Formula C10H12MgN2O6
Molecular Weight 280.52 g/mol
CAS No. 62003-27-4
Cat. No. B1645528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium pidolate
CAS62003-27-4
Synonyms5-Ketoproline
5-Oxoproline
5-Oxopyrrolidine-2-Carboxylic Acid
Magnesium Pidolate
Pidolate, Magnesium
Pidolic Acid
Pyroglutamate
Pyroglutamic Acid
Pyrrolidonecarboxylic Acid
Molecular FormulaC10H12MgN2O6
Molecular Weight280.52 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2]
InChIInChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1
InChIKeyJQAACYUZYRBHGG-QHTZZOMLSA-L
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Pidolate CAS 62003-27-4: Procurement-Relevant Baseline Characterization


Magnesium pidolate (CAS 62003-27-4) is an organic magnesium salt formed by chelating magnesium with pidolic acid (also known as pyroglutamic acid or 5-oxoproline), a cyclized derivative of L-glutamic acid [1]. It is classified as a magnesium supplement (ATC code A12CC08) and is used in pharmaceutical and nutritional applications for the prevention and treatment of magnesium deficiency [2]. The compound is a white, odorless powder with a molecular weight of 280.52 g/mol (C10H12MgN2O6) and contains approximately 8.5% elemental magnesium . Its water solubility at 20°C is greater than 60%, and it yields clear, colorless solutions at concentrations up to 50 mg/mL . Magnesium pidolate is listed in the European Pharmacopoeia and is known for its high bioavailability and good intracellular penetration relative to inorganic magnesium salts [3].

Magnesium Pidolate Procurement: Why In-Class Salt Substitution Is Not Equivalent


Magnesium supplements are not interchangeable commodities. The bioavailability and physiological effects of magnesium are profoundly influenced by the counter-ion and the specific salt form [1]. While all magnesium salts dissociate to release Mg²⁺ ions in the gastrointestinal tract, the rate and extent of absorption, as well as the cellular and tissue-specific uptake, vary significantly depending on solubility, chelation stability, and the biological activity of the anion itself [2]. For instance, organic salts like pidolate and citrate demonstrate higher urinary excretion of magnesium in depleted animal models compared to inorganic salts like oxide and sulfate [3]. Furthermore, in vitro models of the intestinal barrier show that different salts exhibit distinct absorption profiles and cytotoxic thresholds, underscoring that in-class substitution can lead to unpredictable outcomes in both bioavailability and cellular tolerance [4]. Therefore, selecting a specific magnesium salt like pidolate is a scientific decision with quantifiable consequences for formulation performance and clinical efficacy.

Magnesium Pidolate: Quantified Differentiation Against Primary Analogs


Superior In Vitro Intestinal Cell Viability of Magnesium Pidolate Compared to Citrate and Lactate Salts

In a Caco-2 cell model of the human intestinal barrier, magnesium pidolate demonstrated a significantly higher cell viability compared to magnesium citrate, magnesium lactate, and magnesium chloride [1]. This indicates a lower cytotoxic potential for pidolate at the intestinal epithelium. While an increase in Mg²⁺ salt concentration progressively decreased cell count and viability for all tested salts, the effect was least pronounced for pidolate, suggesting a better safety profile for high-dose oral formulations [1].

Intestinal Absorption Cell Viability Caco-2 Model In Vitro Toxicology

Magnesium Pidolate Belongs to the High-Absorption Group in a Caco-2 Intestinal Model, Outperforming Citrate and Sulfate

Using the same Caco-2 in vitro intestinal barrier model, magnesium absorption was directly compared across a panel of salts. The study found that magnesium citrate, chloride, and sulfate exhibited significantly lower absorption compared to a group of high-absorption salts that included magnesium carbonate, pidolate, and oxide [1]. This classifies pidolate among the top-tier performers for passive intestinal transport in this model system.

Bioavailability Intestinal Transport Caco-2 Absorption Rate

Enhanced Magnesium Transport and Barrier Protection Across the Blood-Brain Barrier (BBB) In Vitro Compared to Magnesium Sulfate

In an in vitro model of the rat and human blood-brain barrier (BBB), magnesium pidolate was directly compared to magnesium sulfate. Among various formulations tested, magnesium pidolate was the most efficient in reducing BBB permeability and in enhancing magnesium transport through the barrier [1]. Furthermore, magnesium pidolate performed better than sulfate in preventing lipopolysaccharide (LPS)-induced damage to the in vitro BBB model [1].

Blood-Brain Barrier Magnesium Transport Neuroprotection Permeability

Organic Magnesium Salts (Including Pidolate) Show Higher Bioavailability than Inorganic Salts in a Rat Model

A study in Mg-depleted rats using a stable isotope (²⁶Mg) approach compared the bioavailability of ten different magnesium salts. While magnesium gluconate exhibited the highest overall bioavailability (absorption values ranged from 50% to 67% across all salts), organic salts as a class were slightly more available than inorganic salts [1]. Specifically, feeding with the organic salts pidolate, citrate, gluconate, and aspartate resulted in higher urinary ²⁶Mg excretion compared to inorganic salts [1]. This provides class-level evidence that organic chelates like pidolate are more efficiently absorbed than inorganic forms like oxide or sulfate.

Bioavailability In Vivo Model Urinary Excretion Stable Isotope

Documented Clinical Efficacy in a Randomized Controlled Trial for Seasonal Allergic Rhinitis

In a randomized, double-blind, placebo-controlled clinical trial involving 38 subjects with hay fever, oral administration of magnesium pidolate (MAG2) at a dose of 1.5 g three times daily for one month resulted in significant improvement of symptoms [1]. The study assessed criteria including intensity of rhinorrhea, daily tissue consumption, number of sneezes, and lacrimation, and demonstrated clinical efficacy of the product compared to placebo (P < 0.001) [1].

Clinical Trial Seasonal Allergic Rhinitis Efficacy Human Study

Long-Term Symptom Reduction in Pediatric Episodic Tension-Type Headache: A Clinical Follow-Up Study

A clinical study followed 45 children and adolescents with episodic tension-type headache (ETTH) who were treated with magnesium pidolate at a dose of 2.25 g twice per day for three months [1]. At a one-year follow-up (during which no medication was administered), patients showed significant symptom reduction. Headache days decreased by 69.9% from baseline, and analgesic consumption was reduced by 65.4% [1]. The overall disability level improved by 75.7% [1].

Pediatrics Tension-Type Headache Preventive Treatment Clinical Outcomes

Recommended Procurement Scenarios for Magnesium Pidolate Based on Quantitative Evidence


Formulation of High-Dose, Gut-Tolerable Oral Magnesium Supplements

Based on in vitro Caco-2 data showing significantly higher intestinal cell viability for magnesium pidolate compared to citrate and lactate, this salt is particularly well-suited for high-dose oral supplements (e.g., >400 mg elemental Mg per serving) where minimizing gastrointestinal irritation is a primary formulation goal [1]. Its high solubility (>60% at 20°C) further supports its use in liquid single-dose vials and effervescent powders .

Development of Neurological Health Products Targeting the Central Nervous System

The in vitro evidence that magnesium pidolate is superior to magnesium sulfate in both reducing blood-brain barrier permeability and enhancing magnesium transport across the barrier makes it the preferred choice for developing products intended for brain health [1]. This includes applications in migraine prophylaxis, cognitive support, and neuroprotection, where efficient delivery of magnesium to the CNS is a critical performance differentiator.

Premium Pediatric and Allergy-Focused Nutraceutical Formulations

The existence of human clinical trial data, even if preliminary, provides a unique advantage. The demonstrated efficacy of magnesium pidolate (MAG2) in a randomized controlled trial for seasonal allergic rhinitis (P < 0.001) [1] and the long-term symptom reduction in pediatric tension-type headache (69.9% decrease in headache days) offer a robust, indication-specific evidence base. This is invaluable for marketing premium supplements targeting allergy relief or pediatric neurological wellness.

Maximizing Bioavailability in High-Value Pharmaceutical or Nutraceutical Products

For products where cost-of-goods is secondary to demonstrated bioavailability, magnesium pidolate's classification in the 'high-absorption' group in Caco-2 models and its performance as an organic salt in in vivo rat studies (showing higher urinary excretion than inorganic salts) provide a scientific justification for its selection over cheaper inorganic alternatives like magnesium oxide [1]. This is particularly relevant for therapeutic formulations where ensuring adequate magnesium repletion is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium pidolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.